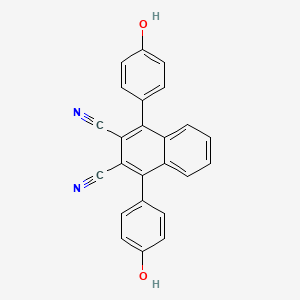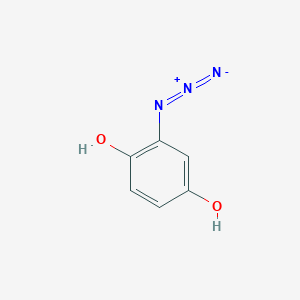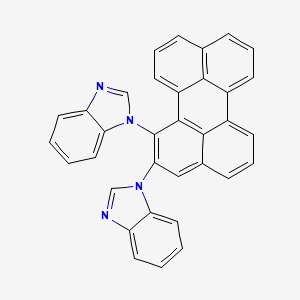![molecular formula C17H16NOPS B12554920 Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- CAS No. 184246-51-3](/img/structure/B12554920.png)
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is a heterocyclic compound containing both sulfur and nitrogen atoms in its five-membered ring structure. This compound is notable for its diverse applications in medicinal chemistry, organic synthesis, and material science due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- typically involves multi-component reactions. One common method includes the reaction of active methylene isocyanides with methyl carbodithioates in the presence of a strong base such as sodium hydride and a solvent like dimethylformamide (DMF) . This reaction yields 4,5-disubstituted thiazole derivatives efficiently.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of metal-free reaction conditions with readily available ketones, aldehydes, ammonium salts, and elemental sulfur is also common . These methods are advantageous due to their cost-effectiveness and environmental friendliness.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are frequently employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dabrafenib: Contains a thiazole nucleus and is used as an anticancer agent.
Dasatinib: Another anticancer drug with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring, exhibiting anticancer properties.
Ixabepilone: A thiazole-containing compound used in cancer treatment.
Uniqueness
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its diphenylphosphinyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
184246-51-3 |
|---|---|
Molekularformel |
C17H16NOPS |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
4-(diphenylphosphorylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H16NOPS/c1-14-18-15(13-21-14)12-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
RLNDTCUPCZWEQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)



![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
![Ethyl 2,2-dichlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B12554946.png)
